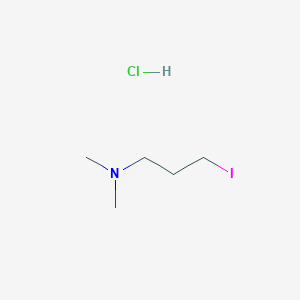

3-iodo-N,N-dimethylpropan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-iodo-N,N-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClIN. It is a derivative of propanamine, where the amine group is substituted with an iodine atom and two methyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N,N-dimethylpropan-1-amine hydrochloride typically involves the iodination of N,N-dimethylpropan-1-amine. One common method is to react N,N-dimethylpropan-1-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a low temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N,N-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to form the corresponding N,N-dimethylpropan-1-amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted amines, nitriles, and alcohols.

Oxidation Reactions: Products include amine oxides and other oxidized derivatives.

Reduction Reactions: The primary product is N,N-dimethylpropan-1-amine.

Scientific Research Applications

3-iodo-N,N-dimethylpropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of amine-related pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. The dimethylamine group can interact with amine receptors, affecting their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N,N-dimethylpropan-1-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

3-chloro-N,N-dimethylpropan-1-amine: Similar structure but with a chlorine atom instead of iodine, resulting in different reactivity and properties.

3-bromo-N,N-dimethylpropan-1-amine: Contains a bromine atom, which has different reactivity compared to iodine.

Uniqueness

3-iodo-N,N-dimethylpropan-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to chlorine or bromine make it a valuable compound in various chemical reactions and applications.

Biological Activity

3-Iodo-N,N-dimethylpropan-1-amine hydrochloride (IDMPA) is a chemical compound that has garnered attention for its unique biological activity, primarily due to the presence of an iodine atom in its structure. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₂ClIN. The compound features an iodine atom attached to a tertiary amine, which contributes to its distinctive reactivity and biological properties. The iodine atom facilitates various chemical transformations, making IDMPA valuable in both synthetic chemistry and biological research.

The biological activity of IDMPA is primarily attributed to the interaction of the iodine atom with nucleophilic sites in biological molecules. This interaction can lead to significant modifications in target molecules, influencing various cellular pathways. The compound's ability to form covalent bonds with nucleophiles allows it to alter the structure and function of proteins and nucleic acids, thereby affecting cellular processes such as signaling and metabolism.

Biological Applications

IDMPA has been utilized in several areas of biological research:

- Cellular Studies : Research has focused on how iodinated amines like IDMPA affect cellular processes. Studies indicate that these compounds can modulate signaling pathways by altering protein interactions and functions.

- Therapeutic Development : The unique reactivity of IDMPA makes it a candidate for developing new therapeutic agents. Its interactions with biological molecules provide insights into potential drug design strategies targeting specific diseases.

Comparative Analysis with Similar Compounds

The following table compares IDMPA with structurally similar compounds, highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Iodo-N,N-dimethylpropan-1-amine hydrobromide | C₅H₁₂BrIN | Similar structure but different halogen (bromine). |

| 3-Iodo-N,N-dimethylpropan-1-amine sulfate | C₅H₁₂IN | Sulfate group introduces different solubility properties. |

| 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | C₅H₁₂ClN | Chlorine instead of iodine alters reactivity significantly. |

The iodination in IDMPA imparts distinct chemical properties compared to its counterparts, influencing its solubility and stability characteristics, which are crucial for specific applications.

Case Studies and Research Findings

Several studies have explored the biological effects of IDMPA:

- Cell Viability Assays : In vitro studies have assessed the cytotoxic potential of IDMPA on various cell lines, demonstrating minimal cytotoxic effects even at high concentrations (10 µM) across multiple cancer cell lines including HepG2 and MCF-7. This suggests a favorable safety profile for potential therapeutic applications .

- Binding Affinity Studies : Binding assays have shown that compounds similar to IDMPA exhibit varying affinities for neurotransmitter transporters such as SERT (serotonin transporter) and NET (norepinephrine transporter). These studies are critical for understanding how modifications in structure influence binding properties and biological activity .

- Mechanistic Insights : Research has indicated that the presence of the iodine atom can enhance the interaction with specific targets within cells, potentially leading to altered signaling pathways that could be leveraged for therapeutic benefits .

Properties

Molecular Formula |

C5H13ClIN |

|---|---|

Molecular Weight |

249.52 g/mol |

IUPAC Name |

3-iodo-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H12IN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H |

InChI Key |

YHEGSBUEYSXGCM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCI.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.